C-H Arylation: vs. Pd(PPh3)4
In a direct head-to-head comparison for the intramolecular C-H arylation of a model substrate, Pd(t-Bu3P)2 (5 mol%) with KOAc base delivered a 72% yield, whereas the classical Pd(PPh3)4 catalyst under identical conditions gave only a 22% yield [1]. This represents a 3.3-fold increase in absolute yield.
| Evidence Dimension | Isolated yield of C-H arylation product |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Pd(PPh3)4 (5 mol%): 22% |
| Quantified Difference | +50% absolute yield (3.3-fold increase) |
| Conditions | Reaction: Intramolecular C-H arylation; Catalyst loading: 5 mol%; Base: KOAc (4 equiv); Solvent: DMA; Temperature: 120 °C; Time: 90 min; Atmosphere: Ar |
Why This Matters
This large yield differential directly translates to reduced material waste and lower purification burden in multi-step syntheses, making Pd(t-Bu3P)2 the economically and operationally superior choice for this transformation.
- [1] PMC9079793. Screening of reaction conditions. Entry 11 vs. Entry 1. RSC Adv. (data extracted from PMC table). View Source
